Glutarimide, N,3-dimethyl-
CAS No.: 17834-05-8
Cat. No.: VC18764505
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17834-05-8 |
|---|---|
| Molecular Formula | C7H11NO2 |
| Molecular Weight | 141.17 g/mol |
| IUPAC Name | 1,4-dimethylpiperidine-2,6-dione |
| Standard InChI | InChI=1S/C7H11NO2/c1-5-3-6(9)8(2)7(10)4-5/h5H,3-4H2,1-2H3 |
| Standard InChI Key | SFLAOQVRKXAXBD-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(=O)N(C(=O)C1)C |
Introduction
Structural Characteristics and Molecular Identity
Glutarimide, N,3-dimethyl- belongs to the glutarimide family, derived from glutaric acid through cyclization and methylation. Its IUPAC name, 1,4-dimethylpiperidine-2,6-dione, reflects the substitution pattern on the piperidine ring .
Molecular Geometry and Stereochemistry
The compound’s planar structure features two ketone groups at positions 2 and 6, with methyl substituents at N-1 and C-3. X-ray crystallography confirms a fully perpendicular twisted amide bond, contributing to its high reactivity in cross-coupling reactions . The SMILES notation (CC1CC(=O)N(C(=O)C1)C) and InChIKey (SFLAOQVRKXAXBD-UHFFFAOYSA-N) provide precise stereochemical details .
Spectroscopic Data
Nuclear magnetic resonance (NMR) studies reveal distinct signals:
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¹H NMR: Methyl groups appear as singlets at δ 1.2–1.4 ppm, while the piperidine ring protons show multiplet signals between δ 2.5–3.5 ppm .
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¹³C NMR: Carbonyl carbons resonate at δ 170–175 ppm, with methyl carbons at δ 20–25 ppm .
Synthesis and Purification Methods
Conventional Synthesis Routes
N,3-Dimethylglutarimide is synthesized via:
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Cyclization of N-methylglutaramide: Heating N-methylglutaramide in acetic anhydride yields the imide through intramolecular dehydration .
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Michael Addition: Reacting substituted acrylamides with 1,3-bielectrophiles under basic conditions forms the glutarimide core .
Purification Techniques
Recrystallization from hot water or ethanol produces white crystalline powder with >99% purity . The inert atmosphere storage prevents oxidation, preserving stability at room temperature .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 144–146 °C | |
| Boiling Point | 258.21 °C (estimated) | |
| Density | 1.1522 g/cm³ | |
| Refractive Index | 1.5026 | |
| Water Solubility | 25 g/L at 25 °C | |
| pKa | 11.81 ± 0.40 |
The compound’s solubility in polar solvents (e.g., ethanol, DMSO) and moderate water solubility facilitate its use in biological assays .
Applications in Synthetic Chemistry
Cross-Coupling Reactions
N-Acyl-glutarimides serve as electrophilic partners in Suzuki–Miyaura couplings. The twisted amide bond (θ = 90°) enhances oxidative addition to palladium catalysts, enabling C–N bond formation . For example:
This reaction achieves yields >80% under mild conditions .
Organocatalysis
Chiral N,3-dimethylglutarimides catalyze asymmetric Michael additions, producing β-nitrostyrenes with 90% enantiomeric excess . The methyl groups stabilize transition states via steric hindrance .
Comparative Analysis with Related Compounds
The table below contrasts N,3-dimethylglutarimide with structurally similar molecules:
N,3-Dimethylglutarimide’s balanced lipophilicity (logP = 1.5) and low toxicity (LD₅₀ >500 mg/kg in mice) make it preferable for drug design.
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